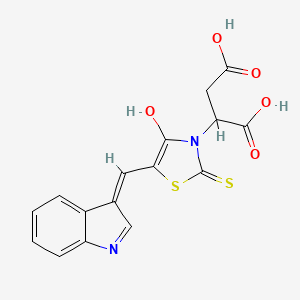

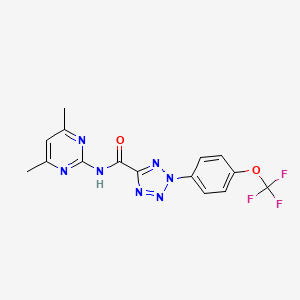

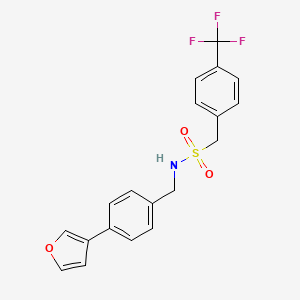

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions used to synthesize the compound. This often involves multiple steps, each with specific reagents and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve theoretical methods, such as quantum mechanical calculations , or experimental methods, such as observing changes in the compound when it is mixed with other substances .Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of experimental techniques .Applications De Recherche Scientifique

Potential GSK-3 Inhibitors

Derivatives of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid have been explored for their potential as Glycogen Synthase Kinase-3 (GSK-3) inhibitors. GSK-3 is a protein kinase involved in various physiological processes and diseases, including Alzheimer's disease and diabetes. The synthesis of bis(2-thioxothiazolidin-4-one) derivatives via microwave-assisted condensation reactions signifies a promising approach in the development of novel inhibitors targeting GSK-3, showcasing the compound's relevance in drug discovery and medicinal chemistry (Kamila & Biehl, 2012).

Anticancer and Antiangiogenic Effects

Research has also demonstrated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives against transplantable mouse tumors. These compounds were shown to inhibit tumor growth and tumor-induced angiogenesis in mice, suggesting potential therapeutic applications in cancer treatment. The study highlights the chemical's application in developing anticancer therapies with the capability to suppress tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Trypanocidal and Anticancer Activity

Further investigations into 5-enamine-4-thiazolidinone derivatives have revealed their trypanocidal and anticancer activities. Specific compounds within this series have shown significant inhibition against Trypanosoma species at sub-micromolar concentrations while displaying selectivity towards human cells. Additionally, certain derivatives exhibited broad-spectrum anticancer activity, suggesting their potential as leads for developing novel antitrypanosomal and anticancer agents (Holota et al., 2019).

Antimicrobial Properties

The synthesis and biological evaluation of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have demonstrated significant antibacterial and antifungal activities, surpassing those of standard drugs like ampicillin. This research underscores the compound's utility in addressing infectious diseases by targeting both sensitive and resistant strains of bacteria and fungi. The findings suggest the potential of these derivatives in developing new antimicrobial agents (Horishny et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S2/c19-13(20)6-11(15(22)23)18-14(21)12(25-16(18)24)5-8-7-17-10-4-2-1-3-9(8)10/h1-5,7,11,21H,6H2,(H,19,20)(H,22,23)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFGDXAGDZXOOB-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O)/C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane](/img/structure/B2984081.png)

![1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2984085.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2984092.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2984093.png)

![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)